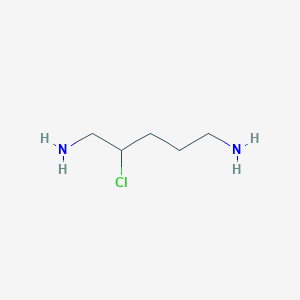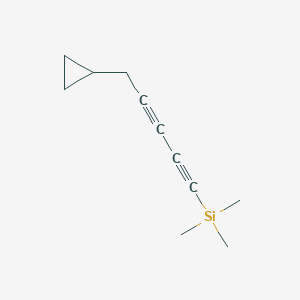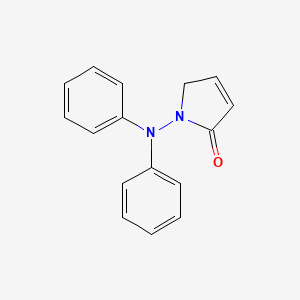
N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and a long carbon chain, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide typically involves multi-step organic reactions. The process begins with the preparation of the icosan-2-yl backbone, followed by the introduction of hydroxyl groups at specific positions. The final step involves the formation of the amide bond with docosanamide. Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the hydroxylation and amide formation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in a more saturated structure.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-(1,3,4-trihydroxy-2-octadecanyl)docosanamide: Similar in structure but with fewer hydroxyl groups.
Docosanamide: Lacks the hydroxyl groups present in N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
923012-44-6 |
|---|---|
Formule moléculaire |
C42H85NO5 |
Poids moléculaire |
684.1 g/mol |
Nom IUPAC |
N-(1,3,4,5-tetrahydroxyicosan-2-yl)docosanamide |
InChI |
InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(46)43-38(37-44)41(47)42(48)39(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,41-42,44-45,47-48H,3-37H2,1-2H3,(H,43,46) |
Clé InChI |
QFCHOYWYKSFRMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(C(CCCCCCCCCCCCCCC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)


![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)

![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)



![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)


